rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Chemical Structure and Properties rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride (CAS: 1820579-64-3) is a pyrrolidine derivative featuring a 4-chlorophenyl substituent at the 5-position and a carboxylic acid group at the 2-position of the pyrrolidine ring. Its molecular formula is C₁₁H₁₃Cl₂NO₂, with a molecular weight of 262.1324 g/mol . The compound exists as a racemic mixture of the (2R,5R) enantiomers and is stabilized as a hydrochloride salt, enhancing its solubility in aqueous media. The trans configuration of the substituents (2R,5R) distinguishes it from other stereoisomers, which may exhibit divergent physicochemical or biological behaviors.
The hydrochloride salt form is commonly employed in research settings for improved stability and handling .
Properties
CAS No. |
1807912-10-2 |
|---|---|
Molecular Formula |
C11H13Cl2NO2 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Stereoselective [3+2] Cycloaddition for Pyrrolidine Core Assembly
The pyrrolidine ring system is efficiently constructed via a diastereoselective [3+2] cycloaddition between glycine imines and methacrylates. As demonstrated by Baumann and Baxendale , glycine imine 9 reacts with methacrylate esters 10 in the presence of LiBr and triethylamine to yield trisubstituted pyrrolidines 11 with >10:1 diastereomeric ratios (Scheme 1). For the target compound, substituents are introduced by selecting 4-chlorophenyl-bearing methacrylates.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF, 1 M)
-
Catalysts : LiBr (1.2 equiv), triethylamine (1.2 equiv)
-
Temperature : Room temperature (2–6 h)
The resulting pyrrolidine 11 features a quaternary ester and a 4-chlorophenyl group at C5. Single-crystal X-ray diffraction confirms the relative configuration (e.g., 4c in Figure 1) , ensuring stereochemical fidelity for downstream steps.
Nitrogen Protection and Ester Hydrolysis
To prevent undesired side reactions during subsequent acylations, the pyrrolidine nitrogen is protected with a pivaloyl group. This step is critical for directing reactivity in the Dakin–West process .
Protection Protocol :
-
Reagent : Pivaloyl chloride (1.5 equiv)
-
Base : Pyridine (2.0 equiv)
-
Solvent : Dichloromethane (0.5 M)
Following protection, the methyl ester at C2 is selectively hydrolyzed to the carboxylic acid 4 under basic conditions:
Hydrolysis Conditions :
Regioselectivity is confirmed via NMR and X-ray analysis, with no epimerization observed at stereogenic centers.
The Dakin–West reaction enables the introduction of acyl groups adjacent to the carboxylic acid. While originally used for trifluoroacetylation , this method is adapted here for carboxylate stabilization.
General Procedure :
-
Substrate : Acid 4 (1.0 equiv)
-
Reagents : Trifluoroacetic anhydride (TFAA, 3.0 equiv), DMAP (0.1 equiv)
-
Solvent : Toluene/pyridine (1:1, 0.3 M)
-
Temperature : 90°C (2 h)
The reaction proceeds via a bicyclic intermediate 5 , which undergoes nucleophilic attack and hydrolysis to yield the acylated pyrrolidine 12 . Diastereoselectivity (d.r. up to 10:1) is attributed to convex-face protonation during intermediate hydrolysis .
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. This is achieved by treating the carboxylic acid with HCl in a suitable solvent.
Salt Formation Protocol :
-
Acid Source : HCl (g) or 4 M HCl in dioxane
-
Solvent : Dichloromethane or ethyl acetate
-
Temperature : 0°C to room temperature
The product is isolated via filtration or solvent evaporation, with purity confirmed by HPLC and elemental analysis.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pyrrolidine Carboxylic Acid Family
The following compounds share structural motifs with the target molecule, enabling comparisons of stereochemistry, substituent effects, and physicochemical properties:
Key Observations :
- Substituent Effects: The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to phenyl analogs (e.g., the (2S,5R)-phenyl derivative in ). Chlorine’s electron-withdrawing nature may enhance metabolic stability but reduce aqueous solubility relative to non-halogenated analogs.
- Stereochemistry : The (2R,5R) configuration distinguishes the target from the (2S,5R) isomer (), which may exhibit different binding affinities in chiral environments (e.g., enzyme active sites).
- Core Structure: Morpholine derivatives (e.g., ) exhibit distinct ring oxygen vs.
Compounds with 4-Chlorophenyl Substituents
The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry. Comparisons with non-pyrrolidine analogs highlight its role in diverse scaffolds:
Key Observations :
- Scaffold Diversity : The 4-chlorophenyl group appears in both rigid heterocycles (e.g., pyrrolidine) and flexible chains (e.g., biguanides in ), demonstrating its versatility in drug design.
Physicochemical and Commercial Considerations
- Solubility : Hydrochloride salts (e.g., target compound and ) generally exhibit higher aqueous solubility than free bases, critical for in vitro assays.
- Synthetic Accessibility : Pyrrolidine-2-carboxylic acid derivatives are typically synthesized via cyclization or enantioselective catalysis. Yields for related compounds range from 71% to 95% (e.g., chloro-substituted pyrrolopyridines in ), though data for the target compound is unspecified.
- Cost : High prices for stereochemically pure analogs (e.g., $375/0.1g for (2S,5R)-phenyl derivative in ) suggest that the target’s racemic form may offer cost advantages in early-stage research.
Biological Activity
Rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 1807912-10-2
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN O2·HCl |
| Molecular Weight | 251.7 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit notable anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: A549 Lung Adenocarcinoma Model
In an experimental study, the compound was tested against A549 human lung adenocarcinoma cells. The results indicated that the compound exhibited a structure-dependent anticancer activity:
- MTT Assay Results :
- Control (Cisplatin) : 20% cell viability
- rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid : 64% cell viability after treatment
- Comparison with Other Derivatives : Compounds with additional substitutions (e.g., 4-dimethylamino phenyl) showed enhanced cytotoxicity, reducing A549 viability to approximately 66% .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound was tested against multidrug-resistant strains of Staphylococcus aureus, among others.
Antimicrobial Efficacy
The study found that the compound demonstrated selective antimicrobial activity against resistant strains:
- Minimum Inhibitory Concentration (MIC) :
- Against Staphylococcus aureus: MIC = 32 µg/mL
- Against Klebsiella pneumoniae: MIC = 64 µg/mL
- The results suggest that modifications to the pyrrolidine structure can enhance antimicrobial efficacy .
The mechanism by which rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets. The carboxylic acid group is believed to play a crucial role in binding to active sites on enzymes or receptors involved in cancer progression and microbial resistance.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for rac-(2R,5R)-5-(4-chlorophenyl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: Synthesis typically involves asymmetric hydrogenation or ring-opening reactions of pyrrolidine precursors. For example, chiral auxiliary-mediated strategies (e.g., using Boc-protected intermediates) can control stereochemistry at the 2R and 5R positions . Optimization includes adjusting solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) during cyclization. Acidification with HCl yields the hydrochloride salt . Purification via recrystallization or reverse-phase HPLC improves purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?
Methodological Answer:
- NMR : 1H/13C NMR with chiral solvating agents (e.g., Eu(hfc)3) resolves enantiomeric excess (ee) by splitting signals for diastereotopic protons .
- X-ray crystallography : Single-crystal analysis using SHELXL/SHELXT confirms absolute configuration .
- HPLC : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate stereoisomers; retention time ratios validate ee ≥99% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its stereoisomers?
Methodological Answer: Contradictions often arise from stereochemistry-dependent target interactions. Strategies include:
- Enantiomer separation : Use preparative chiral HPLC to isolate individual stereoisomers .
- Functional assays : Compare IC50 values in receptor-binding studies (e.g., GABA_A or NMDA receptors) to identify stereospecific effects .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses, explaining activity disparities between (2R,5R) and (2S,5S) configurations .
Q. What experimental strategies are recommended for determining binding affinity and selectivity toward neurological targets?
Methodological Answer:
- Radioligand displacement assays : Use [3H]-labeled ligands (e.g., muscimol for GABA receptors) to measure Ki values. Include negative controls (e.g., non-chlorinated analogs) to assess 4-chlorophenyl contributions .
- Calcium imaging : Monitor intracellular Ca2+ flux in neuronal cells to evaluate functional selectivity .
- Metabotropic receptor profiling : Screen against GPCR panels (e.g., β-adrenergic, serotonin receptors) to identify off-target interactions .
Q. How does the 4-chlorophenyl substituent influence pharmacokinetic properties, and what structural modifications could enhance metabolic stability?
Methodological Answer: The 4-chlorophenyl group increases lipophilicity (logP ~2.8), improving blood-brain barrier permeability but reducing aqueous solubility. To enhance stability:
- Isosteric replacement : Substitute chlorine with trifluoromethyl (CF3) to resist oxidative metabolism .
- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability .
- Cytochrome P450 inhibition assays : Test metabolites via LC-MS to identify vulnerable sites (e.g., para-chlorine dehalogenation) .
Data Comparison Table
| Property | rac-(2R,5R) Isomer | (2S,5S) Isomer | Non-Chlorinated Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 288.15 | 288.15 | 254.28 |
| logP | 2.8 (predicted) | 2.8 | 1.5 |
| GABA_A Ki (nM) | 12.4 ± 1.3 | 89.7 ± 6.2 | >1000 |
| Metabolic Half-life (rat, h) | 3.2 | 2.9 | 5.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
